molecular formula C7H15N B2496701 3,3-Dimethylcyclopentan-1-amine CAS No. 207907-68-4

3,3-Dimethylcyclopentan-1-amine

Cat. No.: B2496701
CAS No.: 207907-68-4
M. Wt: 113.204
InChI Key: LSRWLFSMCCKSJA-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclopentan-1-amine is an organic compound with the molecular formula C7H15N It is a cycloalkylamine, characterized by a cyclopentane ring substituted with two methyl groups at the 3-position and an amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylcyclopentan-1-amine can be achieved through several methods. One common approach involves the reduction of 3,3-Dimethylcyclopentanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the reductive amination of 3,3-Dimethylcyclopentanone with ammonia or an amine in the presence of a reducing agent like hydrogen gas and a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and reductive amination are commonly employed, with careful control of reaction parameters to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation with Pd/C.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Imines, nitriles, and other oxidized derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted cyclopentane derivatives depending on the electrophile used.

Scientific Research Applications

3,3-Dimethylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or the binding affinity of receptors. The cyclopentane ring provides structural rigidity, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: Lacks the methyl groups at the 3-position, resulting in different steric and electronic properties.

    3-Methylcyclopentan-1-amine: Contains only one methyl group, leading to variations in reactivity and applications.

    N-Methylcyclopentylamine: The methyl group is attached to the nitrogen atom, altering its chemical behavior and biological activity.

Uniqueness

3,3-Dimethylcyclopentan-1-amine is unique due to the presence of two methyl groups at the 3-position, which significantly influences its steric hindrance and electronic distribution. This structural feature can enhance its stability and reactivity in certain chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,3-dimethylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2)4-3-6(8)5-7/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRWLFSMCCKSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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